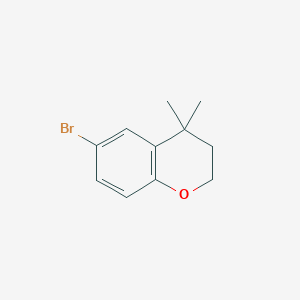

6-Bromo-4,4-dimethylchroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHFVGZHIQVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451344 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027915-16-7 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4,4-dimethylchroman: A Keystone Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-Bromo-4,4-dimethylchroman, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications as a versatile scaffold in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system, a privileged structure in medicinal chemistry, is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities. 6-Bromo-4,4-dimethylchroman emerges as a particularly valuable synthetic intermediate. Its structure is characterized by a chroman core with a bromine atom at the 6-position of the aromatic ring and geminal dimethyl groups at the 4-position of the dihydropyran ring.[1] This specific arrangement offers a unique combination of structural rigidity and a strategically placed reactive handle, making it a cornerstone for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The bromine atom, in particular, serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide range of functional groups.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 6-Bromo-4,4-dimethylchroman is essential for its effective use in synthesis and for the characterization of its derivatives.

Core Properties

| Property | Value | Source |

| CAS Number | 1027915-16-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| IUPAC Name | 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromene | |

| Synonyms | 6-bromo-4,4-dimethyl-2,3-dihydrochromene; 4,4-dimethyl-6-bromochroman; 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Physical Form | Solid | [1] |

Spectroscopic Profile (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.30 (m, 2H, Ar-H): Aromatic protons on the benzene ring.

-

δ 6.70 (d, 1H, J=8.4 Hz, Ar-H): Aromatic proton ortho to the oxygen.

-

δ 4.15 (t, 2H, J=5.6 Hz, -OCH₂-): Methylene protons adjacent to the oxygen atom.

-

δ 1.80 (t, 2H, J=5.6 Hz, -CH₂-): Methylene protons at the 3-position.

-

δ 1.30 (s, 6H, -C(CH₃)₂): Singlet for the two equivalent methyl groups.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 153.0 (C-O): Aromatic carbon attached to oxygen.

-

δ 131.0, 129.0, 128.0, 117.0 (Ar-C): Aromatic carbons.

-

δ 115.0 (C-Br): Aromatic carbon attached to bromine.

-

δ 77.0 (C-4): Quaternary carbon bearing the methyl groups.

-

δ 64.0 (-OCH₂-): Methylene carbon adjacent to oxygen.

-

δ 33.0 (-CH₂-): Methylene carbon at the 3-position.

-

δ 25.0 (-C(CH₃)₂): Methyl carbons.

Mass Spectrometry (EI):

-

m/z 240/242 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.

-

m/z 225/227: Fragment corresponding to the loss of a methyl group.

Synthesis of 6-Bromo-4,4-dimethylchroman

The synthesis of 6-Bromo-4,4-dimethylchroman is most directly achieved by starting with a pre-brominated phenolic precursor, which ensures regiochemical control of the bromine atom.[1] A common and effective strategy involves the reaction of 4-bromophenol with an isoprenoid-derived building block.

Synthetic Workflow

The overall synthetic strategy involves the formation of the chroman ring through an acid-catalyzed cyclization of an intermediate formed from the reaction of 4-bromophenol and 3,3-dimethylallyl bromide or a similar C5 unit.

Caption: Synthetic workflow for 6-Bromo-4,4-dimethylchroman.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative procedure based on established methods for chromane synthesis.

Step 1: O-Alkylation of 4-Bromophenol

-

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,3-dimethylallyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product, 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene, can be purified by column chromatography or used directly in the next step.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude ether from the previous step in a non-polar solvent like toluene or dichloromethane.

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the formation of the chroman ring.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-Bromo-4,4-dimethylchroman.

Applications in Drug Discovery and Development

The true value of 6-Bromo-4,4-dimethylchroman lies in its utility as a versatile building block for creating libraries of compounds for SAR studies. The bromine atom at the 6-position is the primary site for chemical modification, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing a wide variety of aryl and heteroaryl substituents at the 6-position.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. This is useful for creating rigid, linear extensions to the chroman scaffold or for further elaboration into other functional groups.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of N-aryl chroman derivatives by coupling with a range of primary or secondary amines.

Workflow for Derivative Library Synthesis

Caption: Workflow for generating a diverse library of derivatives.

Illustrative Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of 6-Bromo-4,4-dimethylchroman (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like dioxane/water or toluene/ethanol, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 6-substituted-4,4-dimethylchroman derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-4,4-dimethylchroman.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4,4-dimethylchroman is a high-value synthetic intermediate that provides a robust and versatile platform for the development of novel chemical entities in medicinal chemistry. Its well-defined structure and the reactivity of the bromine substituent at the 6-position allow for the systematic and efficient generation of diverse libraries of chroman derivatives. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers aiming to leverage this powerful building block in the quest for new and effective therapeutic agents.

References

Sources

An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman

CAS Number: 1027915-16-7

Introduction: The Strategic Importance of 6-Bromo-4,4-dimethylchroman in Modern Drug Discovery

6-Bromo-4,4-dimethylchroman is a high-purity organic compound distinguished by a brominated chroman core structure.[1][2] Its molecular formula is C₁₁H₁₃BrO, and it has a molecular weight of 241.12 g/mol .[1][3] The chroman scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant biological activities.[1][2] The strategic placement of a bromine atom at the 6-position of the aromatic ring, combined with geminal dimethyl groups at the 4-position, makes this molecule a highly versatile synthetic building block.[1][2]

The bromine atom acts as a versatile reactive handle, enabling a wide range of chemical modifications.[1] This is particularly valuable in drug discovery, where it facilitates palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] These reactions allow for the systematic introduction of diverse functional groups at the 6-position, which is crucial for conducting structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.[1] Consequently, 6-Bromo-4,4-dimethylchroman is an instrumental intermediate in the synthesis of novel chroman derivatives for various drug discovery programs, including the development of selective enzyme inhibitors.[1]

This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, key applications, and essential safety considerations for 6-Bromo-4,4-dimethylchroman, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in synthesis and research. The key properties of 6-Bromo-4,4-dimethylchroman are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1027915-16-7 | [1][3] |

| Molecular Formula | C₁₁H₁₃BrO | [1][3] |

| Molecular Weight | 241.12 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of 6-Bromo-4,4-dimethylchroman is most commonly achieved through the electrophilic aromatic substitution of the parent compound, 4,4-dimethylchroman. The ether oxygen of the chroman ring is an activating, ortho-, para-directing group, which favors bromination at the C-6 and C-8 positions. By controlling the reaction conditions, selective bromination at the C-6 position can be achieved.

Experimental Protocol: Selective Bromination at the C-6 Position

This protocol describes a reliable method for the synthesis of 6-Bromo-4,4-dimethylchroman from 4,4-dimethylchroman.

Materials and Reagents:

-

4,4-dimethylchroman

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethylchroman (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Bromination: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 6-Bromo-4,4-dimethylchroman.

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for 6-Bromo-4,4-dimethylchroman.

Structural Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following is a general protocol for the NMR analysis of 6-Bromo-4,4-dimethylchroman.

NMR Sample Preparation and Analysis Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 6-Bromo-4,4-dimethylchroman in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The expected signals would include aromatic protons, the methylene protons of the chroman ring, and the singlet for the gem-dimethyl groups.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.

-

Data Analysis: Process and analyze the spectra to confirm the structure and purity of the compound. The chemical shifts and coupling constants will be characteristic of the 6-Bromo-4,4-dimethylchroman structure.

Applications in Research and Drug Development

The primary application of 6-Bromo-4,4-dimethylchroman lies in its role as a key intermediate in medicinal chemistry and organic synthesis.

-

Scaffold for Library Synthesis: The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the synthesis of extensive libraries of chroman derivatives for high-throughput screening.[1]

-

Development of Enzyme Inhibitors: The chroman scaffold is present in numerous biologically active molecules.[1] By modifying the 6-position of the 4,4-dimethylchroman core, researchers can develop potent and selective inhibitors for a range of enzyme targets.

-

Probing Structure-Activity Relationships (SAR): The ability to systematically modify the 6-position of the chroman ring is invaluable for SAR studies.[1] This allows medicinal chemists to understand how different functional groups at this position influence the biological activity and pharmacokinetic properties of the molecule.

-

Synthesis of Complex Molecules: 6-Bromo-4,4-dimethylchroman can be used as a starting material for the synthesis of more complex natural products and their analogs.

Reaction Pathway for Derivatization

Caption: Key cross-coupling reactions of 6-Bromo-4,4-dimethylchroman.

Safety and Handling

While a specific safety data sheet (SDS) for 6-Bromo-4,4-dimethylchroman is not widely available, general precautions for handling brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4,4-dimethylchroman, with its CAS number 1027915-16-7, is a strategically important building block in medicinal chemistry. Its chroman core, combined with a reactive bromine handle, provides a versatile platform for the synthesis of diverse molecular libraries and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its key applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

6-bromo-4,4-dimethylchroman, 95% Purity, C11H13BrO, 100 mg. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

-

6-Bromo-4,4-dimethylchroman - CAS:1027915-16-7. (n.d.). Sunway Pharm Ltd. Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Strategic Value of the Chroman Scaffold

An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This whitepaper provides a comprehensive technical overview of 6-Bromo-4,4-dimethylchroman, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This guide offers detailed, field-proven insights into its synthesis, purification, and characterization, complete with step-by-step protocols. Furthermore, we explore the strategic importance of this molecule in drug development, highlighting the reactivity of its brominated aromatic ring and its utility in constructing diverse molecular libraries for structure-activity relationship (SAR) studies. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chroman-based therapeutic agents.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a dihydropyran ring, provides a rigid and synthetically versatile template for drug design. The introduction of specific substituents onto this core allows for the fine-tuning of pharmacological properties.

6-Bromo-4,4-dimethylchroman emerges as a particularly valuable derivative. Its structure is characterized by two key features: geminal dimethyl groups at the 4-position of the dihydropyran ring and a bromine atom at the 6-position of the aromatic ring.[1] The bromine atom is not merely a substituent; it is a versatile reactive handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.[1] This strategic placement allows chemists to systematically introduce diverse functional groups, making this compound an instrumental precursor for building libraries of novel chroman derivatives for drug discovery programs, including the development of selective enzyme inhibitors.[1]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. All quantitative data for 6-Bromo-4,4-dimethylchroman are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 241.12 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO | [1][2] |

| CAS Number | 1027915-16-7 | [1][2] |

| IUPAC Name | 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran | [2] |

| Synonyms | 6-bromo-4,4-dimethylchroman; 4,4-dimethyl-6-bromochroman | [2] |

| Physical Form | Solid | [1] |

| InChI Key | DVVHFVGZHIQVNN-UHFFFAOYSA-N | [1] |

Molecular Structure and Synthetic Utility

The molecular architecture of 6-Bromo-4,4-dimethylchroman dictates its chemical behavior and its utility as a synthetic intermediate.

Caption: 2D structure of 6-Bromo-4,4-dimethylchroman.

The primary site for chemical modification is the aryl bromide at the C6 position. This functional group is a cornerstone of modern synthetic chemistry, serving as a versatile handle for introducing new molecular complexity. Its reactivity is well-established in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives for SAR exploration.

Synthesis and Characterization: A Practical Workflow

While multiple synthetic routes to the chroman core exist, a common and effective strategy involves the cyclization of a suitably substituted phenol.[1] The following sections provide a representative protocol for the synthesis, purification, and characterization of 6-Bromo-4,4-dimethylchroman.

Synthesis Workflow Diagram

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis

This protocol describes a plausible synthetic route based on established chemical principles for forming the chroman ring system.

Objective: To synthesize 6-Bromo-4,4-dimethylchroman from 4-bromophenol.

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Methanesulfonic acid (MSA) or other suitable acid catalyst

-

Toluene or other high-boiling inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-bromophenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and toluene.

-

Catalysis: Add methanesulfonic acid (catalytic amount, e.g., 0.1 eq) to the mixture.

-

Cyclization: Heat the reaction mixture to reflux. Water generated during the cyclization will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize the acid catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification and Characterization

Objective: To purify the crude product and confirm its identity and purity.

Purification (Column Chromatography):

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization (General Methods):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and methyl protons and carbons.[3]

-

Mass Spectrometry (MS): Analyze a diluted sample via Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable ionization method. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.[3]

Applications in Drug Development

6-Bromo-4,4-dimethylchroman is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in its capacity to generate novel and diverse chemical entities for screening.

-

Fragment-Based Drug Discovery (FBDD): The chroman core can act as a foundational fragment that binds to a biological target. The bromine atom then provides a vector for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by adding new functionalities through cross-coupling reactions.

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing the bromine atom with a wide variety of substituents (e.g., aryl, alkyl, amine groups), researchers can probe the chemical space around the chroman core. This systematic modification helps to identify the key structural features required for optimal biological activity and selectivity.[1]

-

Lead Optimization: The chroman scaffold has been explored for a range of therapeutic targets. For instance, related structures like 6-Bromo-4,4-difluorochromane have been investigated as inhibitors of hypoxia-inducible factor 2 alpha (HIF2α), a protein implicated in cancer progression.[4] This highlights the potential of the 6-bromo-chroman template in developing targeted therapies.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Storage: Store 6-Bromo-4,4-dimethylchroman in a tightly sealed container in a cool, dry place away from light.[1][2] Proper storage is essential to maintain its purity and stability over time.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4,4-dimethylchroman, with a molecular weight of 241.12 g/mol , is a strategically important building block for chemical and pharmaceutical research. Its true value is realized through the synthetic versatility of its C-Br bond, which provides a reliable and efficient route to a multitude of novel chroman derivatives. This guide has provided a technical framework for its properties, synthesis, and application, underscoring its role as a powerful tool for scientists dedicated to advancing the frontiers of drug discovery.

References

- Benchchem. (n.d.). 6-Bromo-4,4-dimethylchroman | CAS 1027915-16-7.

- Sunway Pharm Ltd. (n.d.). 6-Bromo-4,4-dimethylchroman - CAS:1027915-16-7.

- EvitaChem. (n.d.). Buy 6-Bromo-4,4-difluorochromane (EVT-15517217).

- Fisher Scientific. (2014). 1-Bromo-4-nitrobenzene SAFETY DATA SHEET.

- Fisher Scientific. (2013). Benzene, 1-bromo-4-fluoro- SAFETY DATA SHEET.

- Benchchem. (n.d.). Cross-Validation of Experimental and Computational Data for 2-Bromo-4,4-dimethylhexane: A Comparative Guide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-4,4-dimethylchroman - CAS:1027915-16-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 6-Bromo-4,4-difluorochromane (EVT-15517217) | 1187968-61-1 [evitachem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman: A Keystone Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chroman Scaffold and the Role of 6-Bromo-4,4-dimethylchroman

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with significant pharmacological activities underscores its importance in drug discovery.[1] Chroman derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.

Within this versatile class of compounds, 6-Bromo-4,4-dimethylchroman emerges as a strategically important synthetic intermediate. Its structure, featuring a bromine atom at the 6-position of the aromatic ring and geminal dimethyl groups at the 4-position, offers a unique combination of stability and reactivity. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups at this position, making it an invaluable tool for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromo-4,4-dimethylchroman, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this key building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of 6-Bromo-4,4-dimethylchroman is fundamental for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1027915-16-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the two methyl groups. The aromatic protons will exhibit splitting patterns influenced by the bromine substituent. The gem-dimethyl groups will likely appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The quaternary carbon at the 4-position and the carbons of the methyl groups will have characteristic chemical shifts.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peaks [M]⁺ and [M+2]⁺ being readily identifiable.

Synthesis of the Chroman Core: A Strategic Approach

The synthesis of the 6-bromo-4,4-dimethylchroman core can be approached through several strategic pathways. The most direct method involves the use of a pre-brominated phenolic precursor, which ensures the correct positioning of the bromine atom from the outset.

A logical and efficient synthetic strategy involves the acid-catalyzed reaction of 4-bromophenol with a suitable five-carbon building block, such as 3,3-dimethylacrylic acid or its derivatives, to construct the dimethylpyran ring.

Illustrative Synthetic Workflow

The following diagram outlines a plausible and efficient workflow for the synthesis of 6-Bromo-4,4-dimethylchroman, starting from readily available commercial materials.

Caption: Synthetic workflow for 6-Bromo-4,4-dimethylchroman.

Experimental Protocol: Synthesis of the Precursor 6-Bromo-2,2-dimethylchroman-4-one

The following protocol describes the synthesis of a key precursor, 6-bromo-2,2-dimethylchroman-4-one, which can then be reduced to the target molecule. This procedure is adapted from established methodologies for chromanone synthesis.

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

-

Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste. Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 6-bromo-2,2-dimethylchroman-4-one by column chromatography on silica gel or by recrystallization to yield the pure product.

Rationale for Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation that forms the chromanone ring.

-

Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the starting materials or product.

-

Aqueous Work-up with Bicarbonate: The wash with saturated sodium bicarbonate solution is essential to neutralize any remaining acidic catalyst and acidic byproducts.

The Synthetic Utility of 6-Bromo-4,4-dimethylchroman

The true value of 6-Bromo-4,4-dimethylchroman lies in its versatility as a synthetic intermediate. The C-Br bond at the 6-position is a prime site for modification through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 6-Bromo-4,4-dimethylchroman, the following are particularly relevant:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted chromans.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form vinylated chromans.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

The ability to introduce a wide range of substituents at the 6-position allows for the fine-tuning of the molecule's electronic and steric properties, which is a cornerstone of SAR-driven drug discovery.

Logical Flow of a Cross-Coupling Reaction

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, involving 6-Bromo-4,4-dimethylchroman.

Caption: Generalized catalytic cycle for Suzuki coupling.

Conclusion: A Versatile Scaffold for Future Discovery

6-Bromo-4,4-dimethylchroman stands as a testament to the power of strategic molecular design in chemical synthesis and drug discovery. Its robust chroman core, combined with the synthetically versatile bromine handle, provides an exceptional platform for the creation of diverse molecular architectures. For researchers and scientists in the pharmaceutical and life sciences, a thorough understanding of the properties and reactivity of this key building block is paramount for the development of the next generation of therapeutic agents. The methodologies and insights presented in this guide aim to facilitate and inspire further innovation in this exciting and impactful area of medicinal chemistry.

References

Sources

The Strategic Utility of 6-Bromo-4,4-dimethylchroman in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural features and amenability to chemical modification have established it as a cornerstone in medicinal chemistry. This technical guide focuses on a key derivative, 6-Bromo-4,4-dimethylchroman, providing an in-depth analysis of its chemical identity, synthetic pathways, and strategic applications in drug development. We will explore the causality behind experimental choices in its synthesis and functionalization, emphasizing the role of the bromine substituent as a versatile synthetic handle for constructing complex molecular architectures through modern cross-coupling methodologies. This document serves as a comprehensive resource for researchers leveraging this critical building block in the pursuit of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name: 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran[1]

Synonyms: 6-Bromo-4,4-dimethylchroman, 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromene[1]

The structural architecture of 6-Bromo-4,4-dimethylchroman is characterized by a bicyclic system where a dihydropyran ring is fused to a benzene ring. Key features include a bromine atom at the C6 position of the aromatic ring and two methyl groups at the C4 position of the heterocyclic ring.[2] This gem-dimethyl substitution sterically influences the conformation of the dihydropyran ring and can impact binding interactions with biological targets.

Table 1: Physicochemical Properties of 6-Bromo-4,4-dimethylchroman

| Property | Value | Source |

| CAS Number | 1027915-16-7 | [2][3] |

| Molecular Formula | C11H13BrO | [2] |

| Molecular Weight | 241.12 g/mol | [2] |

| Physical Form | Solid | [2][3] |

| InChI Key | DVVHFVGZHIQVNN-UHFFFAOYSA-N | [2] |

Strategic Synthesis of the Chroman Core

The synthesis of the 6-Bromo-4,4-dimethylchroman framework can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the specific placement of substituents.

Synthesis from a Pre-brominated Phenolic Precursor

A common and direct method involves the cyclization of a pre-brominated phenolic precursor. This approach ensures the bromine atom is correctly positioned from the outset.

Experimental Protocol: Synthesis via Prenylation and Cyclization

-

Alkylation of 4-bromophenol: 4-bromophenol is reacted with 3-methyl-2-buten-1-ol (prenol) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) or a Brønsted acid to yield 4-bromo-2-(3-methylbut-2-en-1-yl)phenol. The causality here lies in the electrophilic nature of the activated prenyl cation, which undergoes electrophilic aromatic substitution on the electron-rich phenol ring, primarily at the ortho position due to the directing effect of the hydroxyl group.

-

Cyclization: The resulting prenylated phenol is then subjected to acid-catalyzed intramolecular cyclization. A strong acid like polyphosphoric acid (PPA) or sulfuric acid protonates the double bond of the prenyl group, generating a tertiary carbocation which is then attacked by the phenolic hydroxyl group to form the dihydropyran ring, yielding 6-Bromo-4,4-dimethylchroman.

Diagram 1: Synthetic Pathway from 4-bromophenol

Caption: Synthesis of 6-Bromo-4,4-dimethylchroman from 4-bromophenol.

Directed Electrophilic Bromination

Alternatively, the chroman core can be synthesized first, followed by selective bromination.

Experimental Protocol: Bromination of 4,4-dimethylchroman

-

Synthesis of 4,4-dimethylchroman: This can be achieved through various methods, such as the acid-catalyzed reaction of phenol with 3-methyl-3-buten-1-ol.

-

Electrophilic Bromination: 4,4-dimethylchroman is then treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane. The ether oxygen of the chroman ring is an ortho, para-director. The para-position (C6) is sterically more accessible than the ortho-position (C8), leading to the regioselective formation of 6-Bromo-4,4-dimethylchroman.

The Versatility of the C6-Bromo Substituent in Drug Design

The bromine atom at the C6 position is not merely a structural component but a versatile functional handle that unlocks a vast chemical space for structure-activity relationship (SAR) studies.[2] Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a cornerstone of modern medicinal chemistry for introducing diverse aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 6-Bromo-4,4-dimethylchroman in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%), and a base like sodium carbonate or potassium phosphate.

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further functionalization or as structural elements themselves.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: 6-Bromo-4,4-dimethylchroman is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and the terminal alkyne are added.

-

Reaction Execution: The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: Similar to the Suzuki-Miyaura coupling, the reaction is worked up by extraction and purified by column chromatography.

Other Cross-Coupling Reactions

The C6-bromo substituent also facilitates other important transformations, including Buchwald-Hartwig amination (for the introduction of nitrogen-based functional groups) and Heck coupling (for the introduction of alkenes).

Applications in Drug Discovery Programs

The 6-Bromo-4,4-dimethylchroman scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The chroman core is a privileged structure found in compounds with notable biological properties.[2]

-

Enzyme Inhibition: The rigid, bicyclic structure of the chroman core provides a well-defined framework for positioning functional groups to interact with the active sites of enzymes.[2]

-

Modulation of Ion Channels and Receptors: The lipophilic nature of the chroman scaffold allows for favorable interactions with transmembrane proteins.

-

Anticancer and Anti-inflammatory Agents: Derivatives of chroman have shown promise in these therapeutic areas.[4]

Conclusion

6-Bromo-4,4-dimethylchroman is a high-value synthetic building block in medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility of the C6-bromo substituent, provides a robust platform for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its synthesis and reactivity is essential for researchers aiming to leverage this scaffold for the development of novel therapeutics.

References

-

6-bromo-3,4-dihydro-2H-1-benzopyran-2-one. (n.d.). Boron Molecular. Retrieved January 12, 2026, from [Link]

Sources

"6-Bromo-4,4-dimethylchroman" synthesis starting materials

An In-depth Technical Guide to the Synthesis of 6-Bromo-4,4-dimethylchroman: A Focus on Starting Materials and Strategic Selection

Executive Summary

6-Bromo-4,4-dimethylchroman is a key heterocyclic scaffold and a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Its synthesis presents a central challenge of regioselectivity—the precise placement of the bromine atom on the aromatic ring. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, with a core focus on the critical evaluation of starting materials. We will explore two principal retrosynthetic pathways: the direct construction of the chroman ring from a pre-brominated phenol and the post-synthetic bromination of a 4,4-dimethylchroman precursor. This guide demonstrates that the selection of a convergent strategy beginning with 4-bromophenol offers superior control over isomer formation, leading to a more efficient and reliable synthesis. Detailed experimental considerations, mechanistic insights, and comparative analyses are provided to equip researchers, chemists, and drug development professionals with the expertise to make informed strategic decisions in the synthesis of this important compound.

Introduction to 6-Bromo-4,4-dimethylchroman

The chroman framework, a bicyclic ether, is a privileged structure found in a wide array of natural products and biologically active molecules, most notably tocopherols (Vitamin E). The introduction of a gem-dimethyl group at the C4 position and a bromine atom at the C6 position creates 6-Bromo-4,4-dimethylchroman, a versatile synthetic intermediate. The bromine atom serves as a synthetic handle for further functionalization through reactions such as cross-coupling, lithiation, or nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures.

The primary synthetic hurdle is not the construction of the chroman ring itself, but the achievement of specific regiochemistry for the aromatic substitution. The electronic properties of the chroman ring system influence the position of electrophilic attack, making the strategic choice of starting materials the most critical factor for an efficient synthesis.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis of 6-Bromo-4,4-dimethylchroman hinges on a strategic approach to the introduction of the bromine atom. A retrosynthetic analysis reveals two divergent strategies, as illustrated below.

Caption: Recommended workflow for the synthesis of 6-Bromo-4,4-dimethylchroman.

Detailed Experimental Protocol: Synthesis from 4-Bromophenol and Isobutylene Oxide

This protocol is based on established principles of acid-catalyzed chroman synthesis. The reaction proceeds via initial protonation of the epoxide, nucleophilic attack by the phenolic oxygen, and subsequent intramolecular Friedel-Crafts alkylation of the activated aromatic ring. [1][2] Materials:

-

4-Bromophenol

-

Isobutylene Oxide

-

Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) or Brønsted Acid (e.g., H₂SO₄, p-TsOH) [3][2]* Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and the anhydrous solvent. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the acid catalyst (0.1 to 1.1 eq, depending on the acid's strength and type) portion-wise, maintaining the low temperature.

-

Reagent Addition: Add isobutylene oxide (1.1 eq) dropwise to the stirred mixture. A slight exotherm may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 6-Bromo-4,4-dimethylchroman.

Alternative Synthesis: The Linear Approach and its Challenges

While not the recommended path, understanding the linear approach is valuable for appreciating the importance of regiochemical control. This strategy involves first synthesizing 4,4-dimethylchroman from phenol and then introducing the bromine atom.

Synthesis of 4,4-Dimethylchroman

The synthesis of the chroman core follows a similar procedure to that described in Section 3.2, but begins with phenol instead of 4-bromophenol. The reaction of phenol with isobutylene or a related C4 synthon in the presence of an acid catalyst will yield 4,4-dimethylchroman.

Electrophilic Aromatic Bromination: The Regioselectivity Problem

The subsequent bromination step is where the primary difficulty arises.

Protocol for Bromination of 4,4-Dimethylchroman:

-

Dissolve 4,4-dimethylchroman (1.0 eq) in a suitable solvent (e.g., CCl₄, CH₂Cl₂, Acetic Acid). [4]2. Cool the solution to 0 °C.

-

Slowly add a solution of bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0 eq) with a radical initiator if needed. [5]4. Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench with a sodium thiosulfate solution to remove excess bromine, followed by a standard aqueous work-up and extraction.

The directing effect of the ether oxygen will lead to a mixture of 6-bromo and 8-bromo isomers. The separation of these constitutional isomers by standard chromatographic techniques can be challenging and often results in a lower isolated yield of the desired C6 product, making this route less efficient overall.

Summary and Recommendations

For the synthesis of 6-Bromo-4,4-dimethylchroman, the choice of starting materials is paramount to achieving an efficient and selective outcome.

-

Recommended Pathway: The convergent synthesis starting from 4-bromophenol and a suitable C4 building block like isobutylene oxide is the most authoritative and reliable method. It guarantees the correct C6-bromination, avoids the formation of isomers, and simplifies purification.

-

Alternative Pathway: The linear synthesis involving the post-bromination of 4,4-dimethylchroman is a less desirable route due to the inherent lack of regioselectivity, which leads to product mixtures that are difficult to separate and result in lower overall yields of the target compound.

Professionals in drug development and chemical research are advised to adopt the convergent strategy to ensure reproducibility, maximize yield, and minimize the time and resources spent on challenging purification steps.

References

-

PrepChem.com. (n.d.). Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman. Retrieved from PrepChem. [6]2. PrepChem.com. (n.d.). Preferred method for the preparation of 6-bromo-4-chromanone (D11). Retrieved from PrepChem. [7]3. BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane. Retrieved from BenchChem. [4]4. Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from Organic Chemistry Portal. [1]5. Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [3]6. Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo. [2]7. Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [8][9]8. Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign. [10]9. Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps. [11]10. BenchChem. (2025). Laboratory procedure for the selective bromination of 2,2-dimethylchroman-4-one. Retrieved from BenchChem. [12]11. Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [13]18. Skrastina, E., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [5]21. BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. Retrieved from BenchChem.

Sources

- 1. Friedel-Crafts Alkylation [organic-chemistry.org]

- 2. mt.com [mt.com]

- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. beyondbenign.org [beyondbenign.org]

- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

"6-Bromo-4,4-dimethylchroman" potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-4,4-dimethylchroman

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological properties.[1] 6-Bromo-4,4-dimethylchroman (C₁₁H₁₃BrO) is a synthetic derivative characterized by a bromine atom at the 6-position and geminal dimethyl groups at the 4-position.[1] While direct pharmacological studies on this specific molecule are not extensively documented in public literature, the known activities of structurally related chroman, chromene, and brominated heterocyclic compounds provide a strong basis for predicting its potential therapeutic applications.[2] This guide synthesizes available data on analogous structures to hypothesize potential biological activities for 6-Bromo-4,4-dimethylchroman, proposes potential mechanisms of action, and provides a comprehensive framework of detailed experimental protocols for its systematic investigation. The bromine atom at the C6 position serves as a versatile synthetic handle, making this compound an ideal starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]

The Chroman Scaffold: A Foundation for Bioactivity

The 6-Bromo-4,4-dimethylchroman molecule is built upon the chroman ring system. This heterocyclic motif is central to a wide array of pharmacologically active compounds, including vitamins (e.g., Vitamin E) and selective estrogen receptor modulators like Ormeloxifene.[3] Its structural rigidity and specific stereochemistry allow for precise interactions with biological targets. The key substituents on the target molecule are:

-

C4 gem-dimethyl group: This feature can influence the molecule's metabolic stability and conformational rigidity, potentially enhancing its binding affinity to target proteins.

-

C6-bromo substituent: As an aryl bromide, this is the molecule's primary reactive site for medicinal chemistry exploration. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic introduction of diverse functional groups to probe and optimize biological activity.[1]

Given this structural foundation, we can infer several promising avenues for biological activity based on established pharmacology of related compounds.

Hypothesized Biological Activities and Mechanistic Pathways

The exploration of 6-Bromo-4,4-dimethylchroman's potential begins with hypotheses grounded in the performance of its chemical relatives. The following sections outline the most promising areas of investigation.

Anticancer Potential

The chroman and chromene frameworks are present in numerous compounds with demonstrated anticancer effects, often acting through the induction of apoptosis and cell cycle arrest.[4][5]

Hypothesis: 6-Bromo-4,4-dimethylchroman and its derivatives possess cytotoxic activity against various cancer cell lines.

Supporting Evidence from Analogs:

-

HIF2α Inhibition: A structurally similar compound, 6-Bromo-4,4-difluorochromane, is under investigation as an inhibitor of Hypoxia-Inducible Factor 2α (HIF2α), a key transcription factor in cancer progression, particularly in clear cell renal cell carcinoma.[6]

-

SIRT2 Inhibition: A series of 8-bromo-6-chloro-chroman-4-ones were identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and certain cancers.[7]

-

General Cytotoxicity: Various chromone and chroman derivatives have shown potent growth-inhibitory effects against breast, melanoma, and other cancer cell lines.[4]

Proposed Mechanism of Action (MoA): A plausible mechanism involves the inhibition of key signaling pathways critical for tumor survival and proliferation. The molecule could function as an allosteric modulator or competitive inhibitor of enzymes like kinases or transcription factors such as HIF2α. Inhibition of the HIF2α pathway would disrupt the cellular response to hypoxia, thereby impeding tumor angiogenesis and growth.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Chroman derivatives have shown significant promise in modulating inflammatory responses.

Hypothesis: 6-Bromo-4,4-dimethylchroman can suppress the production of pro-inflammatory mediators in immune cells.

Supporting Evidence from Analogs:

-

Centchroman: This non-steroidal chroman derivative has well-documented anti-inflammatory effects in various animal models.[8]

-

BRD4 Inhibition: Novel chromone derivatives have been developed as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates the expression of inflammatory genes. These inhibitors showed impressive efficacy in murine models of airway inflammation.[9][10]

Proposed MoA: The compound could potentially inhibit key enzymes in inflammatory signaling, such as cyclooxygenases (COX), or act upstream by targeting transcription factors like NF-κB or epigenetic regulators like BRD4. Inhibition of BRD4 would prevent the transcriptional activation of key pro-inflammatory cytokines and chemokines.

Neuroprotective Effects

Neurodegenerative diseases are often characterized by neuronal loss due to factors like oxidative stress and excitotoxicity.

Hypothesis: 6-Bromo-4,4-dimethylchroman exhibits neuroprotective properties against cellular stressors.

Supporting Evidence from Analogs:

-

Glutamate Excitotoxicity: Chroman-2-carboxylate derivatives have been investigated for their ability to protect neurons from glutamate-induced excitotoxicity, a pathological process central to many neurodegenerative conditions.[4]

-

Anticonvulsant Activity: Azolylchroman derivatives have demonstrated anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice.[3]

Proposed MoA: The neuroprotective mechanism could be multifactorial, involving the scavenging of reactive oxygen species (ROS), stabilization of mitochondrial function, or modulation of ion channels to prevent excessive calcium influx associated with excitotoxicity.

A Framework for Experimental Validation

To systematically test these hypotheses, a multi-stage experimental approach is required, progressing from initial screening to detailed mechanistic studies.

General Experimental Workflow

A logical workflow ensures that resources are directed toward the most promising activities. The initial phase involves broad screening, followed by dose-response studies and finally, in-depth mechanistic elucidation for the most potent effects.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls for robust and interpretable data.

Objective: To assess the cytotoxic effect of 6-Bromo-4,4-dimethylchroman on a panel of human cancer cell lines.

Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A reduction in signal indicates cell death or inhibition of proliferation. Using a panel of cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) provides insight into potential cancer-type specificity.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-4,4-dimethylchroman in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the seeding medium and add 100 µL of medium containing the test compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Condition | Rationale |

| Cell Lines | MCF-7, A549, HCT116 | Represents different common cancer types. |

| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase. |

| Compound Conc. | 0.1 µM - 100 µM | Wide range to capture the full dose-response curve. |

| Incubation Time | 48-72 hours | Allows sufficient time for cytotoxic effects to manifest. |

| Assay Readout | Absorbance at 570 nm | Quantifies formazan product, proportional to viable cells. |

Objective: To determine if the compound can inhibit the inflammatory response in macrophages.

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme. The Griess assay quantifies nitrite, a stable breakdown product of NO. Inhibition of nitrite production indicates an anti-inflammatory effect.

Methodology:

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well. Incubate for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of 6-Bromo-4,4-dimethylchroman (1 µM to 50 µM) for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes.

-

-

Data Acquisition: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

-

Cell Viability Control: Perform a parallel MTT assay on the treated cells to ensure that the reduction in NO is not due to cytotoxicity.

Summary and Future Directions

6-Bromo-4,4-dimethylchroman represents a promising, yet underexplored, chemical scaffold. Based on a comprehensive analysis of related structures, strong potential exists for its application in oncology, immunology, and neuroscience. The bromine moiety at the C6 position is a key feature, providing a direct avenue for synthetic modification to conduct SAR studies aimed at optimizing potency and selectivity.[1] The experimental framework provided here offers a clear and robust pathway to validate these hypotheses and unlock the therapeutic potential of this versatile chroman derivative. Future work should focus on synthesizing a small library of analogs by leveraging the C6-bromo position to explore how different substituents impact the observed biological activities.

References

-

Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]

-

Sharma, S., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). British Journal of Pharmacology, 41(2), 417–426. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]

-

Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available from: [Link]

-

Wang, L., et al. (2021). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 64(15), 11219–11242. Available from: [Link]

-

Rumpf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6439–6449. Available from: [Link]

-

Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. Available from: [Link]

-

ResearchGate. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation | Request PDF. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. Buy 6-Bromo-4,4-difluorochromane (EVT-15517217) | 1187968-61-1 [evitachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 6-Bromo-4,4-dimethylchroman: A Technical Guide for Drug Discovery Professionals

Foreword: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The chroman scaffold is one such "privileged structure," a term bestowed upon molecular motifs that are capable of binding to multiple, unrelated biological targets.[1] This versatility makes chroman derivatives a fertile ground for the exploration of new chemical entities with diverse pharmacological activities. This guide focuses on a key intermediate, 6-Bromo-4,4-dimethylchroman , providing an in-depth analysis of its discovery, synthesis, and strategic application in the synthesis of complex molecules for research and drug development.

Physicochemical Properties and Structural Features

6-Bromo-4,4-dimethylchroman is a solid organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol .[1] Its structure is characterized by a chroman core, which consists of a benzene ring fused to a dihydropyran ring. Key structural features include a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 4-position of the dihydropyran ring.

| Property | Value |

| CAS Number | 1027915-16-7 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Solid |

The bromine atom at the C6 position is the most reactive site for a variety of chemical modifications, serving as a versatile handle for introducing new functional groups.[1] The gem-dimethyl group at the C4 position provides steric hindrance that can influence the molecule's conformation and interactions with biological targets.

Historical Context and Discovery

While the specific first synthesis of 6-Bromo-4,4-dimethylchroman is not prominently documented in readily available literature, its development can be understood within the broader context of research into chroman chemistry. The chroman ring system is a well-explored area of organic chemistry, with numerous methods established for its synthesis.[1] The introduction of a bromine atom onto this scaffold is a logical step for medicinal chemists seeking to create a versatile intermediate for further chemical elaboration. The strategic placement of the bromine at the 6-position allows for participation in a wide range of coupling reactions, making it a valuable building block for creating libraries of diverse compounds for biological screening.

Synthesis Methodologies: A Strategic Approach

The synthesis of 6-Bromo-4,4-dimethylchroman can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Synthesis from a Pre-brominated Phenol

This is often the most direct approach. The synthesis begins with a commercially available or readily synthesized brominated phenol, such as 4-bromophenol. The subsequent construction of the dimethylpyran ring directly yields the desired 6-bromo-chroman derivative.[1]

Workflow for Synthesis from a Pre-brominated Phenol

Caption: Synthesis of 6-Bromo-4,4-dimethylchroman from 4-bromophenol.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Addition of Reagent: Slowly add 3,3-dimethylacrylic acid to the reaction mixture at a controlled temperature.

-

Cyclization: Heat the reaction mixture to promote intramolecular Friedel-Crafts alkylation and subsequent cyclization to form the dihydropyran ring.

-

Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure 6-Bromo-4,4-dimethylchroman.

Method 2: Directed Electrophilic Bromination

An alternative strategy involves the direct bromination of the pre-formed 4,4-dimethylchroman ring. The inherent directing effects of the ether oxygen atom on the chroman ring guide the electrophilic substitution to the desired position.[1]

Workflow for Directed Electrophilic Bromination

Caption: Synthesis via direct bromination of 4,4-dimethylchroman.

Experimental Protocol:

-

Reaction Setup: Dissolve 4,4-dimethylchroman in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst, to the solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the chosen brominating agent.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified as described in Method 1.

Analytical Characterization